Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester is a chemical compound with the molecular formula C8H18NO3P. It is also known by its systematic name, 1-(2-Diethoxyphosphorylethyl)aziridine. This compound features a phosphonic acid group attached to an aziridine ring via an ethyl linker, and it is esterified with two ethyl groups. The presence of the aziridine ring, a three-membered nitrogen-containing ring, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester typically involves the reaction of aziridine with diethyl phosphite. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the aziridine on the phosphite ester. The reaction can be summarized as follows:
Aziridine+Diethyl phosphite→Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s aziridine ring is of interest for its potential biological activity.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester involves its interaction with various molecular targets. The aziridine ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2-(1-aziridinyl)ethyl)-, dimethyl ester
- Phosphonic acid, (2-(1-aziridinyl)ethyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester is unique due to its specific ester groups and the presence of the aziridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1010-38-4 |
---|---|
Molecular Formula |
C8H18NO3P |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylethyl)aziridine |
InChI |
InChI=1S/C8H18NO3P/c1-3-11-13(10,12-4-2)8-7-9-5-6-9/h3-8H2,1-2H3 |
InChI Key |
FPMRFNSLWWMNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN1CC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.